
2-(3-Methoxybenzyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where a methoxybenzyl group is attached to the benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the oxidation of 2-(3-Methoxybenzyl)benzyl alcohol using an oxidizing agent such as hypochlorite under phase transfer catalysis conditions. This method is highly selective and can produce the desired aldehyde with high purity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(3-Methoxybenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(3-Methoxybenzyl)benzoic acid.
Reduction: 2-(3-Methoxybenzyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-(3-Methoxybenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other microbial diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma and chemical properties make it a valuable ingredient in various industrial applications.
作用機序
The mechanism of action of 2-(3-Methoxybenzyl)benzaldehyde involves its interaction with cellular components and molecular targets. In biological systems, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional antifungal agents .
類似化合物との比較
Similar Compounds
Benzaldehyde: The parent compound, which lacks the methoxybenzyl group.
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): A similar compound with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzaldehyde (p-Anisaldehyde): A compound with a methoxy group in the para position relative to the aldehyde group.
Uniqueness
2-(3-Methoxybenzyl)benzaldehyde is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10-11H,9H2,1H3 |
InChIキー |
RMKPFESNXCOONA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




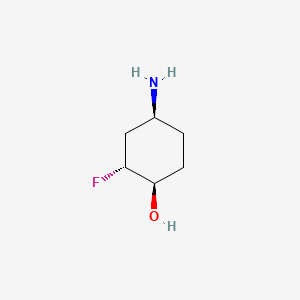
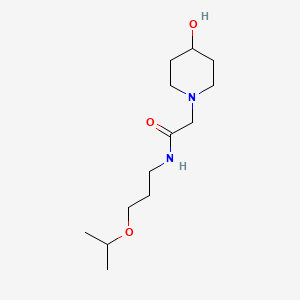

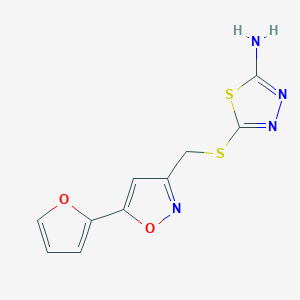
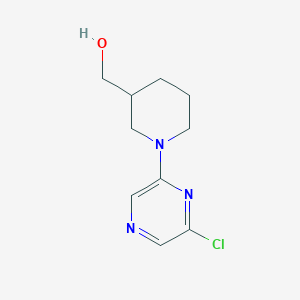

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)

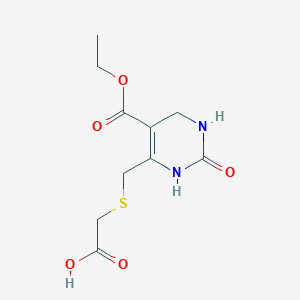
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
